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9,9-Bis(4-amino-3-chlorophenyl)fluorene

Epoxy curing agent Aerospace composites Thermoset processing

Specialty halogenated aromatic diamine for advanced polymer applications. Ortho-chloro substituents reduce amine nucleophilicity and exotherm, enabling thick-section composite curing. Increases free volume for lower dielectric constant and loss in 5G materials. Reduces equilibrium moisture uptake vs. non-halogenated analogs, mitigating conductive anodic filament (CAF) failure in PCBs. Essential for aerospace, electronics, and high-performance polyimide synthesis.

Molecular Formula C25H18Cl2N2
Molecular Weight 417.3 g/mol
CAS No. 107934-68-9
Cat. No. B012484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,9-Bis(4-amino-3-chlorophenyl)fluorene
CAS107934-68-9
Molecular FormulaC25H18Cl2N2
Molecular Weight417.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC(=C(C=C4)N)Cl)C5=CC(=C(C=C5)N)Cl
InChIInChI=1S/C25H18Cl2N2/c26-21-13-15(9-11-23(21)28)25(16-10-12-24(29)22(27)14-16)19-7-3-1-5-17(19)18-6-2-4-8-20(18)25/h1-14H,28-29H2
InChIKeyCIZUMWWHWPJAAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9,9-Bis(4-amino-3-chlorophenyl)fluorene (CAS 107934-68-9): Technical Baseline for Procurement of a Halogenated Fluorene Diamine Monomer


9,9-Bis(4-amino-3-chlorophenyl)fluorene (CAS 107934-68-9), also known as 4,4′-(9H-fluoren-9-ylidene)bis[2-chlorobenzenamine] or CAF, is a halogenated aromatic diamine monomer characterized by a rigid, cardo-type fluorene backbone bearing two 4-amino-3-chlorophenyl substituents [1]. The compound appears as a white to light yellow powder with a molecular weight of 417.33 g·mol⁻¹ (C₂₅H₁₈Cl₂N₂) . It serves as a building block for high-performance polyimides and as a specialized amine hardener in electronic-grade epoxy resin systems requiring elevated glass transition temperatures [2]. Commercial material is typically supplied at >98.0% purity (HPLC) with a melting point range of 198–203 °C . The combination of the fluorene cardo structure with electron-withdrawing ortho-chloro substituents on each aniline ring imparts a distinct reactivity profile and cured-resin performance envelope that differentiates this compound from non-halogenated fluorene diamines and conventional aromatic amine curing agents [2].

Why 9,9-Bis(4-amino-3-chlorophenyl)fluorene Cannot Be Interchanged with Non-Halogenated Fluorene Diamines or Conventional Aromatic Hardeners


Substituting 9,9-bis(4-amino-3-chlorophenyl)fluorene with a generic aromatic diamine or even a non-chlorinated fluorene diamine analog (e.g., 9,9-bis(4-aminophenyl)fluorene) fundamentally alters the performance envelope of the resulting polymer matrix. The ortho-chloro substituents lower the amine nucleophilicity, reducing the reaction exotherm during epoxy curing and enabling controlled cure kinetics essential for thick-section composite fabrication [1]. In cured epoxy networks, the chlorine atoms increase free volume, directly reducing the dielectric constant and dielectric loss compared to non-halogenated analogs—a critical differentiator for 5G high-frequency circuit materials . Furthermore, the hydrophobic chloro substituents confer substantially reduced equilibrium moisture uptake relative to conventional polyamine-hardened epoxies, directly mitigating conductive anodic filament (CAF) failure in printed circuit boards . Procurement of a non-halogenated substitute—even one with an identical fluorene backbone—will therefore compromise glass transition temperature retention under humid aging, increase dielectric dissipation, and elevate exotherm management challenges during processing.

9,9-Bis(4-amino-3-chlorophenyl)fluorene (CAS 107934-68-9): Quantitative Differentiation Evidence for Scientific and Industrial Selection


Cured Epoxy Glass Transition Temperature Exceeds 190 °C with Cure Enthalpy Below 300 J/g

When formulated as the curing agent with bisphenol C diglycidyl ether-based epoxy components, 9,9-bis(4-amino-3-chlorophenyl)fluorene yields a curable epoxy system exhibiting a glass transition temperature (Tg) greater than 190 °C while maintaining a cure enthalpy below 300 J/g [1]. This combination of high ultimate Tg with moderate cure exotherm is atypical for aromatic diamines, which generally trade off high Tg against high reaction exotherms. The low cure enthalpy (<300 J/g) mitigates thermal runaway risks during the curing of thick laminate sections, enabling fabrication of void-free aerospace composite structures without sacrificing elevated service temperature capability [1].

Epoxy curing agent Aerospace composites Thermoset processing

Enhanced Electrical Performance: Reduced Dielectric Constant and Dissipation Loss

Polyimide and epoxy resins derived from 9,9-bis(4-amino-3-chlorophenyl)fluorene exhibit reduced dielectric constant and lower electrical dissipation loss compared to analogous systems cured with non-halogenated diamines . The electron-withdrawing ortho-chloro substituents increase free volume within the polymer matrix while simultaneously reducing molecular polarizability, leading to a net decrease in the dielectric constant. This property profile is particularly advantageous for high-frequency electronics applications, including 5G communication devices where signal integrity depends on low-loss dielectric materials . In capacitor applications, CAF-hardened epoxy layers demonstrate substantially lower electrical dissipation and leakage compared to conventional polyamine-hardened systems .

High-frequency electronics Dielectric materials 5G insulation

Reduced Moisture Uptake and Enhanced CAF Resistance in Cured Epoxy Matrices

Epoxy matrices cured with 9,9-bis(4-amino-3-chlorophenyl)fluorene demonstrate substantially lower equilibrium water adsorption compared to systems cured with conventional polyamine hardeners . This reduced hygroscopicity is attributed to the hydrophobic character of the chloro-substituted fluorene backbone and the increased free volume that disrupts hydrogen-bonding networks conducive to water clustering. Lower moisture uptake directly enhances resistance to conductive anodic filament (CAF) formation—a predominant failure mechanism in printed circuit boards wherein absorbed moisture facilitates electrochemical migration of copper ions along glass fiber–epoxy interfaces . The improved moisture resistance extends the operational lifetime of electronic assemblies under humid service conditions.

Printed circuit boards Moisture resistance Reliability testing

High Purity Specification (≥98.0% HPLC) with Defined Melting Point Range

Commercially available 9,9-bis(4-amino-3-chlorophenyl)fluorene is supplied with a purity specification of >98.0% (HPLC, nonaqueous titration), with a melting point range of 198.0–203.0 °C and reference melting point of 200 °C . The compound is a crystalline solid at ambient temperature (20 °C) and exhibits defined solubility characteristics: insoluble in water, soluble in tetrahydrofuran, and slightly soluble in methanol and chloroform . This well-characterized purity and solubility profile supports reproducible stoichiometric control in polyimide synthesis and epoxy formulation, reducing batch-to-batch variability in polymer molecular weight and crosslink density.

Monomer quality control Polymerization reproducibility Analytical specification

Defined Regulatory and Trade Classification for Industrial Procurement

9,9-Bis(4-amino-3-chlorophenyl)fluorene is formally classified under multiple regulatory and trade frameworks that facilitate compliant industrial procurement. Under the U.S. Harmonized Tariff Schedule, heat-curable epoxy resin mixtures containing more than 30% by weight of this compound as a curing agent fall under temporary legislation code 9902.11.15 (duty-free) under subheading 3907.30.00 [1]. The compound is registered under REACH (EC No. 407-560-9) with an active registration status and a tonnage band of ≥10 to <100 tonnes per annum as of May 2023 [2]. Transport classification is UN3077 (Class 9, Packing Group III) for environmentally hazardous substances . These defined classifications reduce supply chain uncertainty for cross-border procurement and ensure regulatory compliance documentation is readily available.

Supply chain compliance Import classification Regulatory inventory

9,9-Bis(4-amino-3-chlorophenyl)fluorene (CAS 107934-68-9): High-Value Research and Industrial Application Scenarios


Aerospace-Grade Epoxy Composites Requiring High Tg with Controlled Exotherm

9,9-Bis(4-amino-3-chlorophenyl)fluorene serves as the curing agent in bisphenol C diglycidyl ether-based epoxy systems for aerospace composite fabrication. The cured system achieves a glass transition temperature exceeding 190 °C while limiting cure enthalpy to below 300 J/g, enabling the production of thick-section, void-free laminates without thermal runaway during autoclave processing . This combination of high service temperature capability with moderate exotherm is particularly valuable for structural components exposed to elevated operating temperatures, such as engine nacelles and wing leading edges.

High-Frequency Circuit Board and Capacitor Dielectric Layers

Epoxy matrices cured with 9,9-bis(4-amino-3-chlorophenyl)fluorene exhibit reduced dielectric constant and lower electrical dissipation loss relative to conventional polyamine-hardened systems . In capacitor applications, CAF-hardened epoxy layers demonstrate substantially lower electrical dissipation and leakage . In polyimide-fluorocarbon blends incorporating this diamine monomer, the resulting resins show low dielectric constant suitable for high-frequency insulator applications . These properties directly address the low-loss dielectric requirements of 5G communication infrastructure and advanced printed circuit board designs.

Moisture-Resistant Printed Circuit Board (PCB) Laminates

The substantially lower water adsorption tendency of CAF-hardened epoxy layers compared to conventional polyamine hardeners makes this compound a preferred curing agent for printed circuit board laminates requiring enhanced resistance to conductive anodic filament (CAF) formation. Reduced moisture uptake directly mitigates the electrochemical migration failure mechanism that compromises PCB reliability under humid operating conditions . This application scenario is particularly relevant for automotive electronics, aerospace avionics, and industrial controls subjected to condensing humidity environments.

Synthesis of Halogenated Polyimide Films and Adhesives

9,9-Bis(4-amino-3-chlorophenyl)fluorene functions as a specialized diamine monomer for the synthesis of halogenated polyimides with tailored dielectric and thermal properties . The fluorene cardo structure imparts inherent rigidity and elevated glass transition temperature to the resulting polyimide backbone, while the ortho-chloro substituents modulate electronic properties and increase free volume [1]. These polyimides find application as flexible metal clad laminate films and polyimide-based adhesives for electronic devices requiring low dielectric loss and high solder heat resistance [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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